2-(4-Vinylphenyl)ethanol

Anionic Polymerization Living Polymerization Block Copolymers

Unlike simple styrene or 4-vinylbenzyl alcohol, 2-(4-Vinylphenyl)ethanol (45966-73-2) provides a flexible aliphatic hydroxyl handle combined with a polymerizable vinyl group. This enables quantitative PEO end-capping, precise living anionic polymerization (M̄w/M̄n 1.05–1.21), and access to self-healing materials via dynamic bonds. Essential for advanced macromolecular engineering.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 45966-73-2
Cat. No. B3138519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Vinylphenyl)ethanol
CAS45966-73-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CCO
InChIInChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2
InChIKeyTVUARPCSZQNJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Vinylphenyl)ethanol (CAS 45966-73-2): A Versatile Styrenic Monomer for Precision Polymer Synthesis and Surface Modification


2-(4-Vinylphenyl)ethanol (CAS 45966-73-2), also known as 4-(2-hydroxyethyl)styrene, is a bifunctional styrenic monomer combining a polymerizable vinyl group with a primary alcohol moiety [1]. This architecture enables its utility as a building block in advanced polymer chemistry, where the vinyl group participates in radical or anionic chain-growth polymerization, while the pendant hydroxyethyl group provides a reactive site for post-polymerization modification or enhances material hydrophilicity [2]. The compound has been employed in the synthesis of well-defined block copolymers, functionalized macromonomers, and self-healing materials [3]. Its molecular structure offers distinct advantages over simpler styrenic analogs, particularly in applications requiring controlled polymer architecture and tailored interfacial properties.

Critical Functional Distinctions: Why 2-(4-Vinylphenyl)ethanol Cannot Be Replaced by Simple Styrene or Benzyl Alcohol Derivatives


Substituting 2-(4-Vinylphenyl)ethanol with unfunctionalized styrene or 4-vinylbenzyl alcohol leads to fundamentally different material properties. Styrene lacks the reactive hydroxyl handle, precluding subsequent conjugation or hydrophilic modification [1]. Conversely, 4-vinylbenzyl alcohol (CAS 1074-61-9) possesses a benzylic alcohol that exhibits different reactivity and spatial orientation compared to the more flexible, primary aliphatic hydroxyethyl chain, impacting polymer chain mobility and the accessibility of the hydroxyl group for further reactions . Furthermore, the unique ability of 2-(4-Vinylphenyl)ethanol to undergo controlled living anionic polymerization, as demonstrated by the narrow molecular weight distributions (M̄w/M̄n = 1.05–1.21) of its silyl-protected derivative, is a critical differentiator for applications requiring precision polymer architecture [2].

Quantitative Evidence for the Differentiated Performance of 2-(4-Vinylphenyl)ethanol in Polymerization and Macromolecular Synthesis


Controlled Living Anionic Polymerization: Narrow Dispersity vs. Uncontrolled Styrene Polymerization

The silyl-protected derivative of 2-(4-vinylphenyl)ethanol (specifically, 2-(4-vinylphenyl)ethoxy(trimethyl)silane) undergoes living anionic polymerization, yielding poly[2-(4-vinylphenyl)ethanol] with narrow molecular weight distributions. This is in stark contrast to the radical polymerization of styrene, which typically yields much broader distributions. The precise control over molecular weight and dispersity is a key differentiator for advanced materials [1].

Anionic Polymerization Living Polymerization Block Copolymers

Quantitative Macromonomer Synthesis: Achieving High Yields in Functional PEO Conjugation

2-(4-Vinylphenyl)ethanol has been demonstrated to react with ω-hydroxy-poly(ethylene oxide) (PEO) derivatives to yield 4-vinylphenyl-substituted PEO macromonomers in quantitative yields. This contrasts with earlier, less efficient methods for introducing unsaturated end-groups onto PEO, which were described as 'not always quantitative' [1]. The high yield is a direct, quantifiable advantage for efficient synthesis and purification.

Macromonomer Poly(ethylene oxide) End-group functionalization

Block Copolymer Formation: Initiating Second Monomer Polymerization from 'Living' Poly(2-(4-vinylphenyl)ethanol) Chains

The living polymer chains derived from the silyl ether of 2-(4-vinylphenyl)ethanol are capable of initiating the polymerization of a second monomer, such as styrene or α-methylstyrene. This allows for the creation of well-defined diblock copolymers containing 2-(vinylphenyl)ethanol blocks [1]. In contrast, polymers from conventional radical polymerization are 'dead' and cannot be chain-extended in a controlled manner to form block copolymers with the same precision.

Block Copolymer Anionic Polymerization Polymer Architecture

High-Impact Application Scenarios for 2-(4-Vinylphenyl)ethanol in Advanced Materials and Chemical Synthesis


Precision Synthesis of Hydrophilic-Hydrophobic Block Copolymers for Drug Delivery

Researchers can leverage the living anionic polymerization of a protected 2-(4-vinylphenyl)ethanol derivative to synthesize well-defined block copolymers [1]. The resulting poly(2-(4-vinylphenyl)ethanol) block provides a hydrophilic segment that can be further functionalized or used to impart water solubility, while the second block (e.g., polystyrene) offers a hydrophobic domain. This precise control over polymer architecture and narrow dispersity (M̄w/M̄n = 1.05–1.21) [1] is paramount for creating uniform micelles or polymersomes with predictable drug loading and release kinetics, a key advantage over materials synthesized via uncontrolled radical polymerization.

High-Yield Synthesis of Functionalized Poly(ethylene oxide) (PEO) Macromonomers

2-(4-Vinylphenyl)ethanol is a critical reagent for the quantitative functionalization of PEO end-groups [2]. This reaction proceeds in quantitative yield, providing a reliable and efficient route to PEO macromonomers bearing a polymerizable styrenic moiety. These macromonomers are essential building blocks for graft copolymers, polymer networks, and surface-grafted polymer brushes used in biomedical coatings, antifouling surfaces, and as stabilizers for nanoparticles. The quantitative yield [2] minimizes costly and time-consuming purification steps, making this route attractive for both research-scale and industrial production.

Development of Self-Healing Polymers and Dynamic Covalent Networks

The vinyl group of 2-(4-Vinylphenyl)ethanol can be incorporated into polymer backbones or networks. The pendant hydroxyethyl group can then participate in reversible reactions, such as transesterification or formation of dynamic covalent bonds [3], enabling the design of self-healing materials. While styrene itself can be polymerized, its lack of a functional handle precludes this type of dynamic chemistry. The combination of a polymerizable styrene unit and a reactive aliphatic alcohol in 2-(4-vinylphenyl)ethanol offers a unique platform for creating healable coatings, adhesives, and bulk materials.

Functional Monomer for Specialty Polymers in Lithography and Coatings

The hydroxyl group of 2-(4-vinylphenyl)ethanol can be used to introduce photoactive or acid-labile groups, making it a versatile precursor for advanced photoresist materials. Its styrenic backbone provides etch resistance and compatibility with aromatic matrices, while the hydroxyethyl spacer offers a site for attaching solubility-switching moieties. The ability to polymerize this monomer in a controlled, living fashion [1] allows for the creation of polymers with precisely positioned functional groups, a critical requirement for achieving high-resolution patterns in next-generation lithography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Vinylphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.